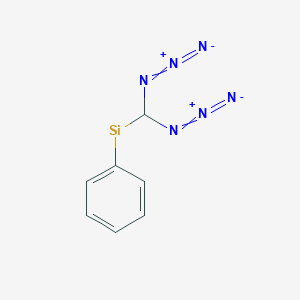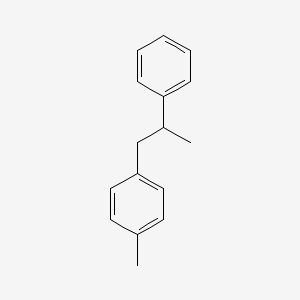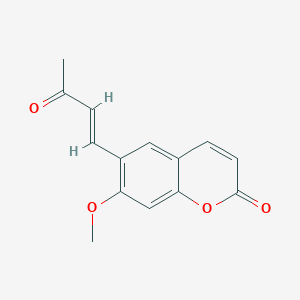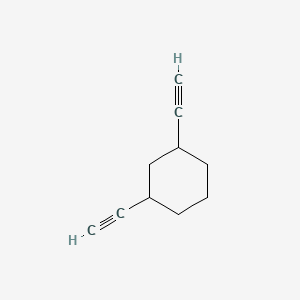
Diazidomethylphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazidomethylphenylsilane is an organosilicon compound with the molecular formula C7H8N6Si. It is characterized by the presence of two azido groups attached to a silicon atom, which is also bonded to a phenyl group and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diazidomethylphenylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylphenylsilane with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as a product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{PhSiCl}_3 + 2 \text{NaN}_3 \rightarrow \text{(N}_3\text{CH}_2\text{PhSi(N}_3)_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diazidomethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like sodium halides or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diazidomethylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of diazidomethylphenylsilane involves the reactivity of its azido groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and application. For example, in drug delivery systems, the azido groups can be used to attach the compound to specific biomolecules, facilitating targeted delivery .
Vergleich Mit ähnlichen Verbindungen
Chloromethylphenylsilane: Similar structure but with chlorine instead of azido groups.
Trimethylsilyl azide: Contains azido groups but with different silicon substituents.
Phenylsilane: Lacks azido groups but has a similar phenyl-silicon structure.
Uniqueness: Diazidomethylphenylsilane is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse applications. The combination of azido and phenyl groups attached to silicon makes it a versatile compound for various chemical transformations and industrial uses .
Eigenschaften
CAS-Nummer |
30540-34-2 |
|---|---|
Molekularformel |
C7H6N6Si |
Molekulargewicht |
202.25 g/mol |
InChI |
InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |
InChI-Schlüssel |
OEFVZUSGFRWBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)






